Chol-4-en-24-oic Acid
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Overview
Description
Chol-4-en-24-oic acid is a cholenoic acid.
Scientific Research Applications
Dehydration Products and Chemical Structures
- Research conducted by Harano Teruo et al. (1977) explored dehydration products of chenodeoxycholic acid, including 3α-hydroxy-5β, 14β-chol-8-en-24-oic acid, identifying its structure through spectral measurements (Harano Teruo et al., 1977).
Synthesis of Tetrahydroxy-5β-cholanoic Acids
- Aggarwal et al. (1992) detailed the synthesis of 3α,6β,7α,12β- and 3α,6β,7β,12β-tetrahydroxy-5β-cholanoic acids, starting from 3α,12β-dihydroxy-5β-chol-6-en-24-oic acid, providing insight into the structural aspects of these compounds (Aggarwal et al., 1992).
Mechanism of Cholic Acid Dehydroxylation
- A study by Ferrari et al. (1977) on the dehydroxylation mechanism of cholic acid by Clostridium bifermentans in vitro suggested 3α,12α-dihydroxy-5β-chol-6-en-24-oic acid as an intermediate in the conversion process (Ferrari et al., 1977).
Soft Coral-derived Chol-4-en-24-oic Acid Derivatives
- Research by Wang et al. (2009) identified (25S)-3-oxothis compound among other compounds from an Indonesian soft coral, contributing to the understanding of natural products chemistry (Wang et al., 2009).
Neonatal Cholestasis and Bile Acid Metabolism
- Javitt et al. (1984) studied the metabolism of 3β-hydroxy-chol-5-en-24-oic acid in a patient with neonatal cholestasis, providing insights into bile acid synthesis and its role in liver disorders (Javitt et al., 1984).
Sterol Synthesis and Side Chain Oxidation
- Herz et al. (1991) focused on the side chain oxidation of 3β-hydroxy-5α-cholest-8(14)-en-15-one, a regulator of cholesterol metabolism, which could aid in understanding sterol synthesis and its regulation (Herz et al., 1991).
Properties
Molecular Formula |
C24H38O2 |
---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h6,16,18-21H,4-5,7-15H2,1-3H3,(H,25,26)/t16-,18+,19-,20+,21+,23+,24-/m1/s1 |
InChI Key |
MBRXVOBWAQSXOY-HGZXIFPPSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@]34C)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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